molecular formula C20H19NO5S2 B11384748 N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide

Cat. No.: B11384748
M. Wt: 417.5 g/mol
InChI Key: MKAFQZFJOIKBRP-UHFFFAOYSA-N
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Description

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-METHYL-4-OXO-N-[(THIOPHEN-2-YL)METHYL]-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thiolane ring, a chromene moiety, and a thiophene group

Properties

Molecular Formula

C20H19NO5S2

Molecular Weight

417.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-6-methyl-4-oxo-N-(thiophen-2-ylmethyl)chromene-2-carboxamide

InChI

InChI=1S/C20H19NO5S2/c1-13-4-5-18-16(9-13)17(22)10-19(26-18)20(23)21(11-15-3-2-7-27-15)14-6-8-28(24,25)12-14/h2-5,7,9-10,14H,6,8,11-12H2,1H3

InChI Key

MKAFQZFJOIKBRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N(CC3=CC=CS3)C4CCS(=O)(=O)C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-METHYL-4-OXO-N-[(THIOPHEN-2-YL)METHYL]-4H-CHROMENE-2-CARBOXAMIDE involves multiple steps, including the formation of the thiolane ring, the chromene moiety, and the thiophene group. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of these complex structures. For example, the thiolane ring can be synthesized using a cyclization reaction with appropriate sulfur-containing reagents .

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-METHYL-4-OXO-N-[(THIOPHEN-2-YL)METHYL]-4H-CHROMENE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chromene moiety can be reduced to form dihydrochromenes.

    Substitution: The thiophene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction of the chromene moiety can produce dihydrochromenes .

Scientific Research Applications

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-METHYL-4-OXO-N-[(THIOPHEN-2-YL)METHYL]-4H-CHROMENE-2-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-METHYL-4-OXO-N-[(THIOPHEN-2-YL)METHYL]-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-METHYL-4-OXO-N-[(THIOPHEN-2-YL)METHYL]-4H-CHROMENE-2-CARBOXAMIDE apart is its unique combination of structural features, including the thiolane ring, chromene moiety, and thiophene group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

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